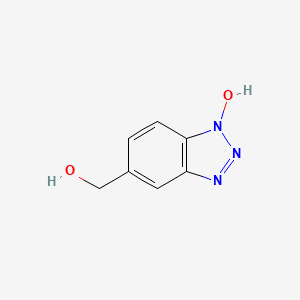

1H-Benzotriazole-5-methanol,1-hydroxy-

CAS No.:

Cat. No.: VC18515420

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3O2 |

|---|---|

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | (1-hydroxybenzotriazol-5-yl)methanol |

| Standard InChI | InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2 |

| Standard InChI Key | MAZRMNIQFNCZNF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1CO)N=NN2O |

Introduction

Chemical Identity and Structural Characteristics

1H-Benzotriazole-1-methanol (C₇H₇N₃O) consists of a benzotriazole moiety with a hydroxymethyl (-CH₂OH) substituent at the 1-position of the triazole ring . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 149.15 g/mol |

| Melting Point | 150–152°C (lit.) |

| Boiling Point | 340.2±25.0°C (Predicted) |

| Density | 1.41±0.1 g/cm³ (Predicted) |

| pKa | 12.80±0.10 (Predicted) |

| Storage Conditions | Under inert gas at 2–8°C |

The crystal structure adopts a planar benzotriazole system with the hydroxymethyl group oriented perpendicular to the aromatic plane, facilitating hydrogen bonding interactions . Spectroscopic characterization reveals distinct NMR signals: ¹H NMR (DMSO-d₆) δ 8.12 (d, J=8.4 Hz, 1H), 7.68–7.45 (m, 3H), 5.89 (s, 1H), 4.85 (s, 2H) .

Synthesis and Reaction Mechanisms

Industrial Synthesis Route

The primary synthesis involves nucleophilic substitution between 1H-benzotriazole (CAS 95-14-7) and formaldehyde (CAS 50-00-0) under aqueous conditions :

Reaction Scheme

1H-Benzotriazole + HCHO → 1H-Benzotriazole-1-methanol

Optimized Conditions

Procedure

-

Dissolve 10 g (83.94 mmol) of 1H-benzotriazole in 6.81 mL (83.94 mmol) of 37% formaldehyde solution.

-

Stir at 25°C until solidification occurs (≈5 minutes).

-

Cool to ambient temperature, filter, and wash with diethyl ether.

This method avoids hazardous reagents and achieves high atom economy. The product purity exceeds 98%, as verified by HPLC and melting point analysis .

Functional Applications

Corrosion Inhibition

1H-Benzotriazole-1-methanol exhibits exceptional corrosion inhibition efficiency (CIE) for iron in aerated acidic environments. Electrochemical studies demonstrate:

| Parameter | Value |

|---|---|

| CIE in 1M HCl | 92–95% |

| Optimal Concentration | 5 mM |

| Adsorption Isotherm | Langmuir |

The hydroxymethyl group enhances adsorption on metal surfaces via coordinate bonds with Fe³+ ions, forming a protective monolayer . Comparative studies show superior performance to unsubstituted benzotriazole in pH <3 environments .

Organic Synthesis

The compound serves as:

-

Sharpless Asymmetric Dihydroxylation Catalyst: Enables enantioselective synthesis of bis-homo-inositols (e.g., glycosidase inhibitors) .

-

Palladium-Catalyzed Cross-Coupling Mediator: Facilitates arylboronic acid additions to allenic alcohols in aplysin synthesis .

-

Claisen Rearrangement Substrate: Undergoes Gosteli-Claisen rearrangement to yield substituted dihydroquinoline carboxylic acids with antitumor activity .

Environmental Fate and Degradation

Ozonation studies reveal rapid transformation of 1H-benzotriazole derivatives. Key degradation pathways include :

-

Direct Ozonation:

-

Rate Constant (k₀₃): 22.0±2.0 M⁻¹s⁻¹ at pH 7

-

Primary Product: 1H-1,2,3-Triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃)

-

-

Hydroxyl Radical Attack:

-

Rate Constant (k·OH): 0.62–1.7×10¹⁰ M⁻¹s⁻¹

-

Products: Short-chain aldehydes and carboxylic acids

-

Industrial and Regulatory Considerations

Market Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume